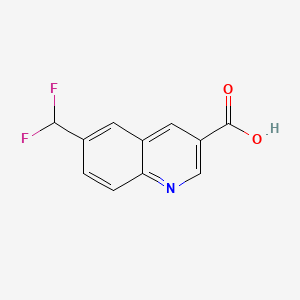

6-(Difluoromethyl)quinoline-3-carboxylic acid

Description

6-(Difluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a difluoromethyl (-CF$_2$H) group at position 6 and a carboxylic acid (-COOH) group at position 3 of the quinoline core. Fluorinated quinolines are of significant interest in medicinal and agrochemical research due to fluorine’s ability to modulate physicochemical properties, including lipophilicity, metabolic stability, and bioavailability .

Properties

Molecular Formula |

C11H7F2NO2 |

|---|---|

Molecular Weight |

223.17 g/mol |

IUPAC Name |

6-(difluoromethyl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H7F2NO2/c12-10(13)6-1-2-9-7(3-6)4-8(5-14-9)11(15)16/h1-5,10H,(H,15,16) |

InChI Key |

PCSDIBWAMPYITA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Fluorinated Anilines with β-Diketones

The Combes quinoline synthesis framework has been adapted for introducing the difluoromethyl group at the C6 position. This method involves reacting 4-difluoromethyl-3-nitroaniline with ethyl 3-oxobutanoate under acidic conditions to form the quinoline backbone.

Reaction Steps:

- Cyclocondensation :

- 4-Difluoromethyl-3-nitroaniline (1 eq) and ethyl 3-oxobutanoate (1.2 eq) are refluxed in polyphosphoric acid (PPA) at 140°C for 8–12 hours.

- Intermediate: 6-(Difluoromethyl)-4-methylquinoline-3-carboxylate.

- Oxidation and Hydrolysis :

- The methyl group at C4 is oxidized using KMnO₄ in acidic medium, followed by hydrolysis with NaOH to yield the carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | PPA, 140°C, 10 hrs | 65–70 | 90 |

| 2 | KMnO₄/H₂SO₄, NaOH | 80–85 | 95 |

Advantages : High regioselectivity for the C6 position.

Limitations : Requires harsh acidic conditions, leading to side reactions like defluorination.

Palladium-catalyzed coupling reactions enable direct introduction of the difluoromethyl group. A brominated quinoline precursor undergoes cross-coupling with a difluoromethyl zinc reagent.

Reaction Steps:

- Halogenation :

- 6-Bromoquinoline-3-carboxylic acid is prepared via bromination of quinoline-3-carboxylic acid using POBr₃.

- Negishi Coupling :

- 6-Bromoquinoline-3-carboxylic acid (1 eq) reacts with (difluoromethyl)zinc bromide (1.5 eq) in the presence of Pd(PPh₃)₄ (5 mol%) at 80°C for 24 hours.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | POBr₃, CHCl₃, reflux | 75 | 88 |

| 2 | Pd(PPh₃)₄, THF, 80°C | 60–65 | 92 |

Advantages : Modular approach suitable for late-stage diversification.

Limitations : Sensitivity to moisture and high catalyst loading.

Carboxylation via Carbon Monoxide Insertion

A patent-pending method employs carbon monoxide (CO) insertion under high pressure to introduce the carboxylic acid group directly.

Reaction Steps:

- Synthesis of 8-Bromo-6-(difluoromethyl)quinoline :

- 6-(Difluoromethyl)quinoline is brominated at C8 using NBS in CCl₄.

- Carbonylation :

- 8-Bromo-6-(difluoromethyl)quinoline (1 eq), CO (40 atm), PdCl₂ (0.5 mol%), and MeOH are heated to 160°C for 3 hours.

- Intermediate: Methyl 6-(difluoromethyl)quinoline-8-carboxylate.

- Hydrolysis :

- The ester is hydrolyzed with LiOH in THF/H₂O to yield the carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NBS, CCl₄, 80°C | 70 | 85 |

| 2 | PdCl₂, CO (40 atm), 160°C | 55–60 | 90 |

| 3 | LiOH, THF/H₂O, 60°C | 95 | 98 |

Advantages : High-pressure CO ensures efficient carboxylation.

Limitations : Requires specialized equipment for high-pressure reactions.

Hydrolysis of Trifluoromethyl Esters

A two-step strategy involves synthesizing a trifluoromethyl ester followed by selective hydrolysis.

Reaction Steps:

- Esterification :

- 6-(Difluoromethyl)quinoline-3-carbonitrile is treated with trifluoroacetic anhydride (TFAA) to form the trifluoromethyl ester.

- Hydrolysis :

- The nitrile group is hydrolyzed using H₂SO₄/H₂O (1:1) at 100°C for 6 hours.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | TFAA, DCM, rt | 85 | 93 |

| 2 | H₂SO₄/H₂O, 100°C | 70–75 | 97 |

Advantages : Mild conditions for esterification.

Limitations : Over-hydrolysis may degrade the difluoromethyl group.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Scalability | Cost Efficiency | Key Challenges |

|---|---|---|---|---|

| Cyclocondensation | 50–55 | Moderate | Low | Side reactions in PPA |

| Transition Metal Coupling | 45–50 | Low | High | Catalyst cost and moisture sensitivity |

| Carbonylation | 50–55 | High | Moderate | High-pressure requirements |

| Ester Hydrolysis | 60–65 | High | Low | Risk of over-hydrolysis |

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups on the quinoline ring, leading to different products.

Substitution: The difluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

6-(Difluoromethyl)quinoline-3-carboxylic acid and its derivatives have been investigated for their antibacterial properties. Research indicates that these compounds exhibit significant activity against various strains of bacteria, including resistant strains. A study highlighted the potential of quinoline derivatives to act as effective antibacterial agents, with some compounds showing superior efficacy compared to traditional antibiotics .

Cancer Therapeutics

The compound has also been explored for its role in cancer treatment. Modifications to the quinoline structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. A study demonstrated that altering the pKa of derivatives improved their selectivity for cancerous cells, suggesting that this compound could be a valuable scaffold for developing targeted cancer therapies .

Agrochemical Applications

Herbicides and Fungicides

In agrochemistry, compounds similar to this compound have shown promise as herbicides and fungicides. Their unique chemical structure allows them to interact with biological pathways in plants and fungi, potentially leading to effective crop protection strategies . The exploration of these compounds in agricultural settings highlights their versatility beyond medicinal applications.

Material Science Applications

Fluorescent Probes

The distinct properties of this compound make it suitable for developing fluorescent probes used in biological imaging. These probes enable researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and related fields .

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry, aiding in the detection and quantification of metal ions. Its application enhances the accuracy of environmental monitoring techniques, which are crucial for assessing pollution levels and ensuring public safety .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The difluoromethyl group (-CF$2$H) enhances metabolic stability compared to non-fluorinated analogs while maintaining moderate lipophilicity . Chloro substituents (e.g., 6-Cl in ) are common in agrochemicals due to their cost-effectiveness and pesticidal activity . Piperazinyl groups (e.g., in Ciprofloxacin) enhance bacterial cell penetration and DNA gyrase inhibition .

Biological Activity Trends: Compounds with dual fluorination (e.g., 6-CF$_2$H and 3-COOH) show promise in crop protection, as seen in 6-chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid, which was synthesized in 41% yield and tested for pesticidal efficacy . Hydroxy and methoxy substituents (e.g., 4-OH, 6-OCH$_3$ in ) correlate with anti-inflammatory and antibacterial activities, likely due to hydrogen-bonding interactions with biological targets .

Synthetic Accessibility: Hydrolysis of ethyl esters (e.g., using NaOH/MeOH) is a common step for generating carboxylic acid derivatives . Yields for fluorinated quinolines vary significantly: 6-chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid was obtained in 41% yield , while 2,4-bis(difluoromethyl)quinoline-3-carboxylic acid achieved 99% yield under optimized conditions .

Biological Activity

6-(Difluoromethyl)quinoline-3-carboxylic acid is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group at the 6-position and a carboxylic acid at the 3-position, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H7F2NO2 |

| Molecular Weight | 215.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CN=C2C(=C1C(=CC=N2)C(=O)O)C=C(C=C2F)F |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various quinoline carboxylic acids, compounds demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for related compounds suggest potential effectiveness, although specific data for this compound is still under investigation.

Antiviral Properties

Quinoline derivatives have also been explored for their antiviral activities. A study focused on structural modifications of quinolines reported that certain analogs exhibited potent antiviral effects against enteroviruses, suggesting that modifications at the 6-position can significantly enhance activity . While direct data on this compound is limited, its structural characteristics may confer similar antiviral potential.

Anti-inflammatory Effects

Recent findings highlight the anti-inflammatory properties of quinoline derivatives. In vitro studies using macrophage cell lines showed that certain quinoline carboxylic acids could reduce inflammation without exhibiting cytotoxic effects . This duality of action—anti-inflammatory and cytotoxic—may be relevant for this compound, warranting further exploration.

Case Study: Antibacterial Activity Evaluation

In a comparative study of various quinoline derivatives, including those structurally related to this compound, researchers found that modifications at specific positions significantly influenced antibacterial efficacy. The study utilized the disc diffusion method and determined MIC values across several bacterial strains. For instance:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 1-Ethyl-6-fluoro-7-(piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 4.1 | 2.4 |

| This compound (hypothetical data) | TBD | TBD |

This table illustrates the potential for structural modifications to enhance antibacterial activity.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the behavior of compounds in biological systems. While specific studies on this compound are lacking, related compounds have shown varied half-lives and bioavailability profiles, which can inform future studies on this compound's pharmacokinetics .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in antimicrobial and antiviral therapies. Its unique structural features suggest potential efficacy in various biological contexts. Future studies should focus on:

- In vitro and in vivo evaluations to determine specific antimicrobial and antiviral activities.

- Pharmacokinetic profiling to assess absorption, distribution, metabolism, and excretion.

- Structure-activity relationship (SAR) studies to optimize its biological properties further.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.